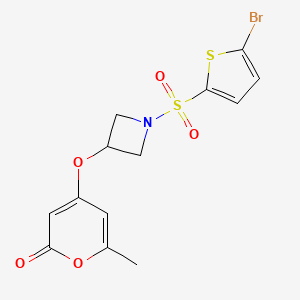
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis
The compound N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide is structurally similar to derivatives used in Alzheimer's disease research. For instance, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application highlights the potential of such compounds in diagnosing neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Synthetic Chemistry
In synthetic chemistry, derivatives of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide, such as N,N-dimethylbenzamide, have been involved in reactions with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds serve as temporary protecting groups for vicinal diols and facilitate selective benzoylation and acetylation, showcasing their utility in complex organic synthesis (Hanessian & Moralioglu, 1972).
Insecticidal Applications
Flubendiamide, a compound with a similar molecular structure, exemplifies the application of such chemicals in agriculture. It has been recognized for its potent insecticidal activity against lepidopterous pests, including resistant strains. The uniqueness of its chemical structure, which includes novel substituents, underpins its effectiveness and highlights the potential of related compounds in developing new pesticides (Tohnishi et al., 2005).
Cancer Research
Compounds structurally related to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide have been explored for their antitumor properties. For example, N-acylhydrazone derivatives designed from trichostatin A structure acted as potent histone deacetylase 6/8 dual inhibitors. Such research demonstrates the potential of these compounds in developing molecular therapies for cancer (Rodrigues et al., 2016).
Environmental Monitoring
The development of fluorescent probes based on similar molecular frameworks, such as 1,2,5-triphenylpyrrole derivatives, for the real-time monitoring of low carbon dioxide levels is another application area. These probes, with aggregation-enhanced emission features, have been used for quantitative detection of CO2, showing the versatility of such compounds in environmental science (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-23(2)14-10-8-13(9-11-14)17(24(3)4)12-22-19(25)18-15(20)6-5-7-16(18)21/h5-11,17H,12H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMCFBHZCPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)
![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)


![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)
